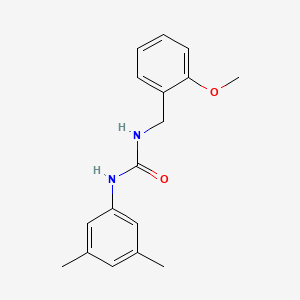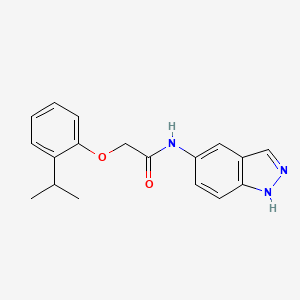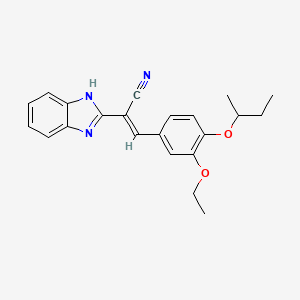![molecular formula C15H13IN2O2 B5300783 N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)
N-[3-(acetylamino)phenyl]-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-3-iodobenzamide, also known as [^123I]IodoDPA-713, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes in the brain. The use of [^123I]IodoDPA-713 in PET imaging has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases.
作用机制
[^123I]IodoDPA-713 binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. The activation of microglia and astrocytes is a hallmark of neuroinflammatory diseases, making TSPO a valuable target for the diagnosis and monitoring of these diseases. The binding of [^123I]IodoDPA-713 to TSPO allows for the visualization and quantification of activated microglia and astrocytes in the brain using PET imaging.
Biochemical and Physiological Effects
The use of [^123I]IodoDPA-713 in PET imaging has no known biochemical or physiological effects on the body. The radiolabeled compound is administered in trace amounts and has a short half-life, minimizing any potential risks associated with radiation exposure.
实验室实验的优点和局限性
The use of [^123I]IodoDPA-713 in lab experiments has several advantages. The radiolabeled compound allows for the visualization and quantification of activated microglia and astrocytes in the brain, providing valuable insights into the pathophysiology of neuroinflammatory diseases. The short half-life of [^123I]IodoDPA-713 also allows for repeated imaging sessions, enabling the monitoring of disease progression and therapeutic interventions.
However, the use of [^123I]IodoDPA-713 in lab experiments also has some limitations. The radiolabeled compound has a short half-life, requiring the use of specialized equipment for the synthesis and handling of the compound. The use of [^123I]IodoDPA-713 also requires the use of PET imaging, which may not be readily available in all research facilities.
未来方向
The use of [^123I]IodoDPA-713 in PET imaging has shown promising results in the diagnosis and monitoring of neuroinflammatory diseases. Future research can focus on the development of new TSPO ligands with improved selectivity and affinity for the TSPO. The use of [^123I]IodoDPA-713 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may also provide a more comprehensive understanding of neuroinflammatory diseases. Additionally, the use of [^123I]IodoDPA-713 in the evaluation of therapeutic interventions for neuroinflammatory diseases can provide valuable insights into the efficacy of these treatments.
合成方法
The synthesis of [^123I]IodoDPA-713 involves the reaction of 3-iodobenzoyl chloride with N-(3-aminophenyl)acetamide in the presence of a base, followed by the introduction of the radioactive iodine isotope (^123I) through an exchange reaction using a reducing agent. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high radiochemical yield and purity.
科学研究应用
The use of [^123I]IodoDPA-713 in PET imaging has been extensively studied in various preclinical and clinical studies. This radiolabeled compound has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. PET imaging using [^123I]IodoDPA-713 has also been used to evaluate the efficacy of therapeutic interventions in these diseases.
属性
IUPAC Name |
N-(3-acetamidophenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFWXSHUIDOHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylamino-phenyl)-3-iodo-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)




![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)